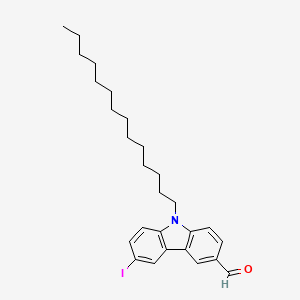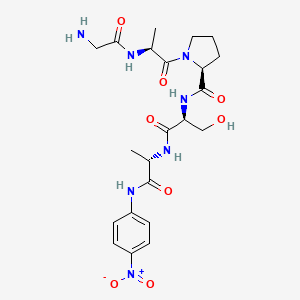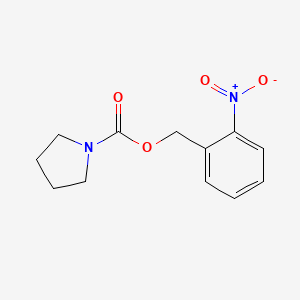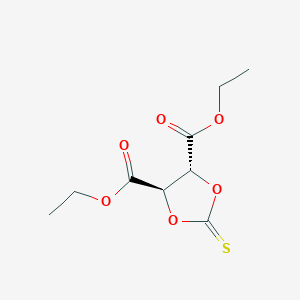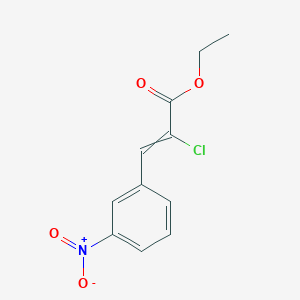
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C11H10ClNO4 It is a derivative of ethyl prop-2-enoate, where the hydrogen atoms on the prop-2-enoate moiety are substituted with a chlorine atom and a 3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes chlorination using thionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl acetoacetate and 3-nitrobenzaldehyde, followed by their condensation in the presence of a base. The intermediate product is then chlorinated using thionyl chloride or another chlorinating agent under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like ethanol or dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Nitroso or hydroxylamine derivatives.
Applications De Recherche Scientifique
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-cyano-3-(3-nitrophenyl)prop-2-enoate
- Ethyl 2-chloro-3-(4-nitrophenyl)prop-2-enoate
- Ethyl 2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate
Uniqueness
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate is unique due to the presence of both a chlorine atom and a nitro group on the prop-2-enoate moiety. This combination of functional groups imparts distinct reactivity and potential biological activity compared to similar compounds .
Propriétés
Numéro CAS |
208578-94-3 |
|---|---|
Formule moléculaire |
C11H10ClNO4 |
Poids moléculaire |
255.65 g/mol |
Nom IUPAC |
ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10ClNO4/c1-2-17-11(14)10(12)7-8-4-3-5-9(6-8)13(15)16/h3-7H,2H2,1H3 |
Clé InChI |
MKYNMSRQIIEHIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



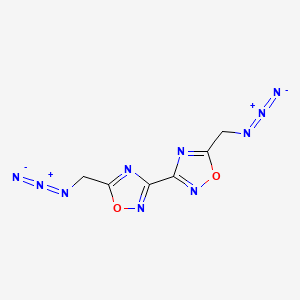
![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)

